

An In-Depth Technical Guide to the Thermochemical Stability of 2-Diphenylmethylpyrrolidine

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Compound of Interest

Compound Name: 2-Diphenylmethylpyrrolidine

Cat. No.: B12819165

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Disclaimer: Publicly available experimental data on the specific thermochemical stability of **2-diphenylmethylpyrrolidine** is limited. This guide provides a comprehensive framework for assessing its stability based on established principles of physical organic chemistry and standard methodologies for drug substance stability testing. The experimental protocols and data presented are illustrative and should be adapted based on actual laboratory findings.

Introduction

2-Diphenylmethylpyrrolidine, also known as Desoxy-D2PM, is a psychoactive compound with a structure similar to other norepinephrine-dopamine reuptake inhibitors.^[1] Its chemical formula is C₁₇H₁₉N, and it has a molar mass of 237.346 g·mol⁻¹.^{[1][2]} Understanding the thermochemical stability of this and similar molecules is a critical aspect of its chemical characterization, with implications for its synthesis, storage, and potential pharmaceutical development. This guide outlines the key considerations and experimental approaches for a thorough investigation of its stability profile.

Forced degradation studies are essential to understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.^{[3][4]} These studies help to identify potential degradation products and pathways, which is crucial for the development of stable formulations and analytical methods.^{[4][6]}

Physicochemical Properties

A summary of the known physicochemical properties of **2-diphenylmethylpyrrolidine** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₉ N	[1] [2]
Molar Mass	237.34 g/mol	[2]
IUPAC Name	2-(diphenylmethyl)pyrrolidine	[1]
Synonyms	Desoxy-D2PM, 2-benzhydrylpyrrolidine	[1]
CAS Number	119237-64-8	[1]

Thermochemical Stability Assessment: A Hypothetical Profile

A comprehensive assessment of thermochemical stability involves subjecting the compound to a variety of stress conditions. The following sections detail the typical experimental methodologies and illustrative data.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in determining the thermal stability of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures and the presence of volatile components.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[\[7\]](#)[\[8\]](#) It is used to determine melting point, enthalpy of fusion, and to detect exothermic or endothermic decomposition events.[\[9\]](#)[\[10\]](#)

Illustrative Thermal Analysis Data for **2-Diphenylmethylpyrrolidine**

Analysis	Parameter	Illustrative Value
TGA	Onset of Decomposition (Tonset)	~ 250 °C
Temperature of 5% Mass Loss (Td5%)		~ 265 °C
DSC	Melting Point (Tm)	~ 85 - 90 °C
Decomposition	Exothermic peak following melting	

Note: These values are hypothetical and should be determined experimentally.

Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.^{[3][4][5]} Typical stress conditions include acid and base hydrolysis, oxidation, and photolysis.^[11]

Illustrative Summary of Forced Degradation Studies

Condition	Reagent	Temperature	Time	Extent of Degradation (%)	Major Degradants
Acid Hydrolysis	0.1 M HCl	80 °C	24 h	< 5%	Minimal degradation
Base Hydrolysis	0.1 M NaOH	80 °C	24 h	~ 15%	Putative cleavage products
Oxidation	3% H ₂ O ₂	Room Temp	48 h	~ 25%	N-oxide, hydroxylated species
Thermal	100 °C	72 h	~ 10%	Putative elimination products	
Photostability	ICH Q1B	Room Temp	7 days	~ 5%	Minor photoproducts

Note: The extent of degradation and the nature of degradants are hypothetical and require experimental verification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on general guidelines for pharmaceutical stability testing.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[11\]](#)

Thermogravimetric Analysis (TGA)

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: Accurately weigh 5-10 mg of **2-diphenylmethylpyrrolidine** into a suitable pan (e.g., aluminum or platinum).
- Experimental Conditions:

- Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
- Heating Rate: A linear heating rate of 10 °C/min is typically used.
- Temperature Range: 25 °C to 500 °C.
- Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

- Instrument: A calibrated differential scanning calorimeter.^{[7][8]}
- Sample Preparation: Accurately weigh 2-5 mg of **2-diphenylmethylpyrrolidine** into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
- Experimental Conditions:
 - Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
 - Heating Rate: A linear heating rate of 10 °C/min.
 - Temperature Range: 25 °C to 350 °C.
- Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and any exothermic events that may indicate decomposition.

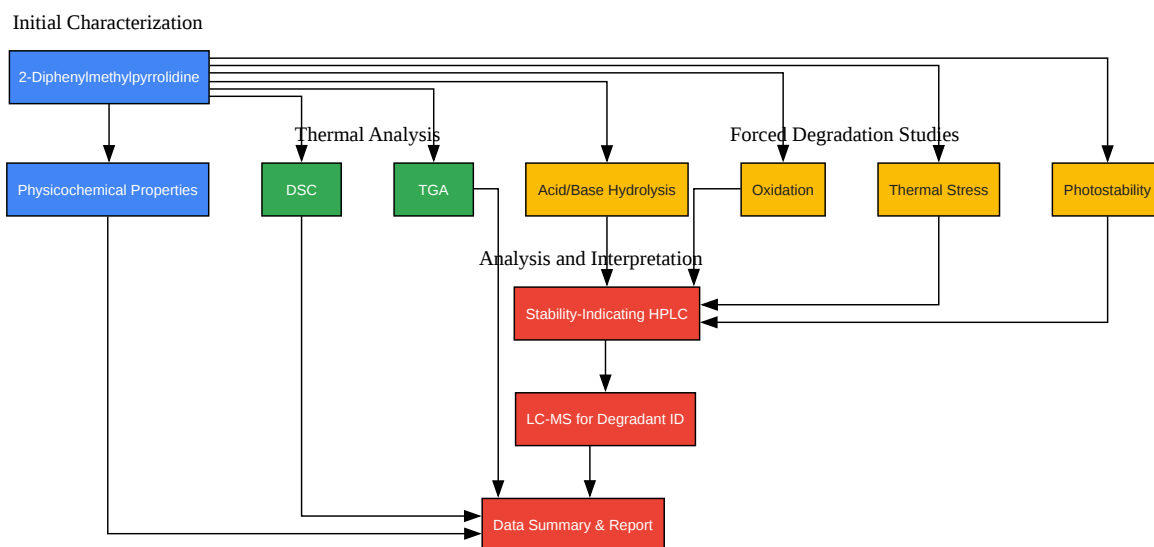
Forced Degradation Protocol

- Stock Solution Preparation: Prepare a stock solution of **2-diphenylmethylpyrrolidine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 80 °C.
 - Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 80 °C.

- Oxidation: Mix the stock solution with an equal volume of 6% H_2O_2 to achieve a final concentration of 3% H_2O_2 . Store at room temperature.
- Thermal Degradation: Store the stock solution at 100 °C.
- Photostability: Expose the solid drug and the stock solution to light as per ICH Q1B guidelines.
- Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. Neutralize the acid and base samples if necessary. Dilute with mobile phase and analyze by a stability-indicating HPLC-UV/MS method to quantify the parent drug and detect any degradation products.

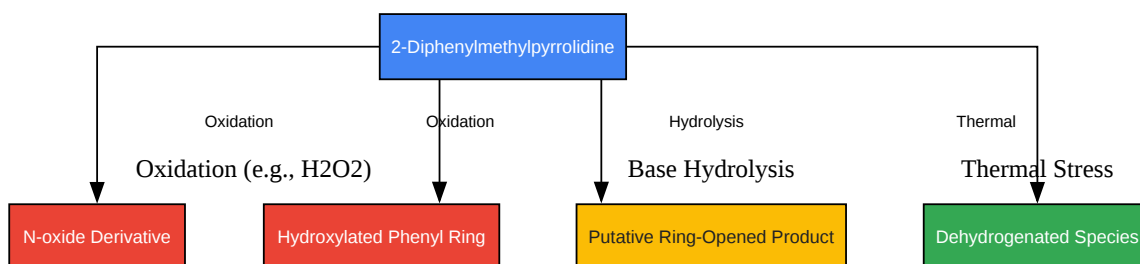
Visualizations

The following diagrams illustrate the workflow for assessing thermochemical stability and a hypothetical degradation pathway.



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Caption: Workflow for Thermochemical Stability Assessment.



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Caption: Hypothetical Degradation Pathways.

Conclusion

A thorough investigation into the thermochemical stability of **2-diphenylmethylpyrrolidine** is crucial for its proper handling, storage, and potential future applications. By employing a systematic approach that includes thermal analysis and forced degradation studies, a comprehensive stability profile can be established. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers to design and execute such studies. The identification and characterization of degradation products are paramount for ensuring the quality and safety of this compound in any application.

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